N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-11-6-5-9-15-16(11)19-18(24-15)20-17(21)14-10-22-12-7-3-4-8-13(12)23-14/h3-9,14H,2,10H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCNVISOEVQVIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with ethyl benzoate under acidic conditions.
Introduction of the Dihydrobenzo Dioxine Moiety: This step involves the reaction of catechol with ethylene glycol in the presence of a strong acid catalyst to form the dihydrobenzo dioxine structure.
Coupling Reaction: The final step is the coupling of the benzothiazole derivative with the dihydrobenzo dioxine carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the benzothiazole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., Br2) for electrophilic substitution, and nucleophiles (e.g., NH3) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dihydrobenzo dioxine moiety may enhance the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core structure.
Dihydrobenzo Dioxine Derivatives: Compounds such as 2,3-dihydrobenzo[b][1,4]dioxine and its substituted derivatives.
Uniqueness
N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is unique due to the combination of the benzothiazole and dihydrobenzo dioxine moieties, which confer distinct chemical and biological properties
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.41 g/mol. The compound features a unique arrangement that includes:
- Benzo[d]thiazole moiety : Known for its role in various biological activities.
- Dihydrobenzo[b][1,4]dioxine scaffold : Associated with anti-inflammatory and anticancer properties.
- Carboxamide functional group : Implicating potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multiple steps requiring precise control of reaction conditions to ensure high yields and purity. Common reagents include dehydrating agents and catalysts for cyclization reactions. Structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity and purity of synthesized compounds.
Preliminary studies suggest that this compound may act as an inhibitor for specific enzymes or receptors involved in various disease pathways. The compound's interaction with target proteins is likely facilitated by hydrogen bonding and hydrophobic interactions due to its diverse functional groups.
Anticancer Activity
Research indicates that derivatives of the 1,4-benzodioxane moiety, which is part of the compound's structure, exhibit notable anticancer properties. For instance:
- A study demonstrated that similar benzodioxane derivatives showed growth inhibitory activities against human ovarian carcinoma models .
- Another investigation found that specific structural modifications within benzodioxane compounds could enhance their anti-inflammatory and anticancer activities .
Quantitative Data
Quantitative assays such as IC50 values provide insights into the potency of this compound against various biological targets. For example:
| Compound | Target | IC50 Value (µM) |
|---|---|---|
| CCT251236 | Human ovarian carcinoma | 6.2 |
| Compound 5 | Anti-inflammatory activity | Varies with substituent position |
Case Studies
- Anti-inflammatory Effects : A study by Vazquez et al. highlighted the anti-inflammatory properties of a related benzodioxane derivative bearing an acetic acid substituent at position 6, emphasizing the importance of structural positioning for optimal activity .
- Inhibition of p38α MAPK Pathway : Another case study reported a benzodioxane derivative as a potent inhibitor of the p38α MAPK pathway, which is crucial in cancer progression and chronic diseases .
Q & A
Q. What are the common synthetic routes for N-(4-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Benzothiazole ring formation : React 4-ethyl-2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole core .
- Amide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HCl) to conjugate the benzo[b][1,4]dioxine-2-carboxylic acid derivative with the benzothiazole amine group .
- Purification : Employ column chromatography or recrystallization to isolate the target compound, with yields optimized by adjusting solvents (e.g., DMF or DCM) and reaction temperatures (20–80°C) .
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and amide bond formation. For example, the ethyl group on the benzothiazole ring appears as a triplet (~1.3 ppm) and quartet (~2.7 ppm) in H NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] expected at m/z 395.12) .
- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns and UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s structural similarity to known inhibitors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents like DMF enhance reaction rates but may require lower temperatures (e.g., 0–25°C) to minimize side reactions .
- Catalysts : Additives like DMAP (4-dimethylaminopyridine) improve amide coupling efficiency by reducing racemization .
- Workup optimization : Use aqueous washes (e.g., 5% NaHCO) to remove unreacted acids, followed by drying over MgSO .
Q. What advanced techniques resolve structural ambiguities in derivatives?
- X-ray crystallography : Determines absolute configuration and confirms intramolecular interactions (e.g., hydrogen bonding in the dioxine ring) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic regions .
- Computational modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization strategies .
Q. How can contradictory bioactivity data across studies be addressed?
- Assay standardization : Compare results under identical conditions (e.g., cell line passage number, serum concentration) .
- Metabolic stability testing : Evaluate compound degradation in microsomal assays to rule out false negatives .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing the ethyl group with cyclopropyl) to isolate activity contributors .
Q. What strategies establish structure-activity relationships (SAR) for this compound?
- Systematic substituent variation : Modify the benzothiazole’s 4-ethyl group and the dioxine’s substituents to assess impacts on potency .
- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen bond acceptors (e.g., dioxine oxygen atoms) .
- In silico docking : Predict binding modes to targets like HSP90 or PARP using AutoDock Vina .
Q. How should researchers handle solubility challenges in pharmacological studies?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO) for in vitro assays to maintain solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Nanoparticle encapsulation : Formulate with PLGA or liposomes to improve bioavailability in vivo .
Methodological Notes
- Data validation : Cross-verify NMR assignments with DEPT-135 and HSQC to prevent misassignment of quaternary carbons .
- Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas flow rate) to ensure protocol consistency .
- Ethical compliance : Adhere to OECD guidelines for preclinical toxicity testing, including liver enzyme profiling (ALT/AST) in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
